Superior MDR-Reversing Potency Relative to Cyclosporin A
Valspodar demonstrates a significantly higher potency in reversing P-glycoprotein-mediated multidrug resistance compared to its parent compound, cyclosporin A (CsA). [1]
| Evidence Dimension | MDR reversal potency |
|---|---|
| Target Compound Data | Valspodar: 7- to 10-fold more potent than cyclosporin A |
| Comparator Or Baseline | Cyclosporin A (CsA): Baseline potency (relative fold-change) |
| Quantified Difference | 7-10 fold higher potency |
| Conditions | In vitro functional assays of P-glycoprotein inhibition (cell-based efflux and cytotoxicity assays in MDR cancer cell lines) |
Why This Matters
This 7-10 fold increase in potency translates to achieving effective P-gp inhibition at lower, potentially less toxic concentrations, making Valspodar a more viable clinical chemosensitizer than CsA.
- [1] Valspodar. MeSH Supplementary Concept Data 2024. U.S. National Library of Medicine. Available from: https://meshb.nlm.nih.gov/record/ui?name=Sdz+psc+833 View Source
